2-amino-3-methyl-N-propan-2-yl-N-(pyridin-4-ylmethyl)butanamide
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Overview
Description
(S)-2-Amino-N-isopropyl-3-methyl-N-(pyridin-4-ylmethyl)butanamide is a complex organic compound featuring a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-(pyridin-4-ylmethyl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine derivative, followed by the introduction of the butanamide moiety. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would likely include the use of automated reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-3-methyl-N-(pyridin-4-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-N-isopropyl-3-methyl-N-(pyridin-4-ylmethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (S)-2-Amino-N-isopropyl-3-methyl-N-(pyridin-4-ylmethyl)butanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar pyridine moiety and exhibit a range of biological activities.
Pyrazolo[3,4-d]thiazoles: Known for their medicinal properties, these compounds also contain heterocyclic rings similar to (S)-2-Amino-N-isopropyl-3-methyl-N-(pyridin-4-ylmethyl)butanamide.
Uniqueness
What sets (S)-2-Amino-N-isopropyl-3-methyl-N-(pyridin-4-ylmethyl)butanamide apart is its specific chiral center, which can lead to unique interactions with biological targets, potentially resulting in distinct pharmacological profiles compared to its analogs.
Properties
Molecular Formula |
C14H23N3O |
---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-amino-3-methyl-N-propan-2-yl-N-(pyridin-4-ylmethyl)butanamide |
InChI |
InChI=1S/C14H23N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-5-7-16-8-6-12/h5-8,10-11,13H,9,15H2,1-4H3 |
InChI Key |
RVQGSNKHRQLQOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC=NC=C1)C(C)C)N |
Origin of Product |
United States |
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